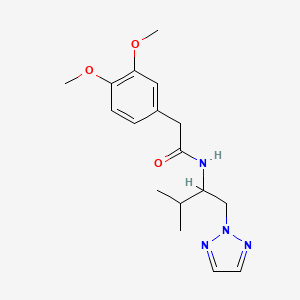

2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

カタログ番号:

B2985011

CAS番号:

2034561-05-0

分子量:

332.404

InChIキー:

ANJHYBXBWMPUKJ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

The compound 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide features a 3,4-dimethoxyphenyl group linked to an acetamide backbone, with a branched alkyl chain terminating in a 1,2,3-triazole ring.

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-12(2)14(11-21-18-7-8-19-21)20-17(22)10-13-5-6-15(23-3)16(9-13)24-4/h5-9,12,14H,10-11H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJHYBXBWMPUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structural Analogues

Substituent Effects and Electronic Properties

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Substituents : Replaces dimethoxy groups with chlorine atoms and substitutes the triazole with a thiazole .

- Electronic Profile : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) alters aromatic ring reactivity. Thiazole introduces sulfur, affecting polarity and hydrogen-bonding.

- Crystal Structure : The dichlorophenyl and thiazole rings are twisted by 61.8° , influencing molecular packing. In contrast, the target compound’s triazole and flexible alkyl chain may adopt a less planar conformation .

N-(2,2-Dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide ()

- Substituents : Shares the 3,4-dimethoxyphenyl group but includes additional dimethoxyethyl and phenethyl chains.

- Synthesis : Achieved via amide acetal formation with a 77% yield , higher than typical yields for copper-catalyzed triazole syntheses (e.g., reports yields ~60–80%) .

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide ()

- Substituents : Features a naphthyloxy group and nitro substituent instead of dimethoxy.

Spectral and Crystallographic Comparisons

Infrared Spectroscopy

- Target Compound : Expected C=O stretch near 1670–1680 cm⁻¹ (cf. : 1671–1682 cm⁻¹ for triazole acetamides).

- Dichlorophenyl-Thiazole Acetamide : C=O at 1650 cm⁻¹ (lower due to thiazole’s electron-withdrawing effect) .

NMR Spectroscopy

- Triazole Protons : In , NH-triazole resonates at δ 13.0 ppm (acidic proton). The target compound’s 2H-triazol-2-yl group lacks an NH, shifting triazole signals to δ 7.5–8.5 ppm (aromatic region).

- Methoxy Groups : Target compound’s dimethoxy peaks appear as singlets near δ 3.8–4.0 ppm , distinct from nitro (δ 8.5–9.0 ppm) or chlorine-substituted analogues .

Crystallography

- Dichlorophenyl-Thiazole Acetamide : Exhibits N–H⋯N hydrogen bonding (R₂²(8) motif), forming dimers. The target compound’s triazole may participate in similar interactions but with altered geometry due to the alkyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。